1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
This compound features a piperazine core substituted with two distinct heterocyclic moieties: a 2-cyclopropyl-1,3-thiazol-4-ylmethyl group and a 1,2,5-thiadiazol-3-yl group. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility and bioavailability, through hydrogen bonding and ionic interactions . The thiazole and thiadiazole substituents introduce aromaticity and electron-rich regions, which are critical for binding to biological targets like enzymes or receptors.
Properties
IUPAC Name |
3-[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S2/c1-2-10(1)13-15-11(9-19-13)8-17-3-5-18(6-4-17)12-7-14-20-16-12/h7,9-10H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOHSYQGTYSMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling with a piperazine derivative.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Thiadiazole Synthesis: The thiadiazole ring is often prepared by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the nucleophilic substitution reaction where the thiazole and thiadiazole intermediates are coupled with a piperazine derivative under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or at the thiazole and thiadiazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an antimicrobial, antifungal, or anticancer agent.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, particularly those involving thiazole and thiadiazole moieties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiadiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Piperazine Moieties
Piperazine-thiazole hybrids are common in drug discovery. Key analogues include:
*Note: Molecular weight calculated based on inferred structure.
Key Observations :
- Substituent Effects :
- The cyclopropyl group on the thiazole ring (target compound) introduces steric hindrance and conformational rigidity compared to chlorophenyl or fluorophenyl groups . This may enhance metabolic stability.
- The 1,2,5-thiadiazole group provides a planar, electron-deficient ring, contrasting with the electron-rich thiazole. This duality could enable interactions with diverse biological targets .
- Solubility : Hydrochloride salts (e.g., ) improve water solubility, whereas lipophilic groups like chlorophenyl reduce it . The target compound’s solubility profile likely lies between these extremes.
Analogues with Alternative Heterocyclic Systems
Thiadiazole and Triazole Derivatives
- 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (C₁₄H₁₇N₃O₂S₂): The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the thiadiazole in the target compound .
- 1-[(3-Methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine : Shares the thiadiazole group but replaces cyclopropyl-thiazole with a methoxyphenyl group, altering electronic properties .
Pyrazolo- and Triazolopyrimidine Hybrids
Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazine () demonstrate how pyrazole rings enhance π-π stacking, a feature absent in the target compound. These are often explored for CNS activity due to their ability to cross the blood-brain barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
